molecular formula C18H12Cl2F3N3O B2842768 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbaldehyde O-(4-chlorobenzyl)oxime CAS No. 321430-81-3

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbaldehyde O-(4-chlorobenzyl)oxime

Cat. No.: B2842768
CAS No.: 321430-81-3
M. Wt: 414.21
InChI Key: XKYUFQRENYYGLT-KIBLKLHPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbaldehyde O-(4-chlorobenzyl)oxime is a complex organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups, a pyrrole ring, and an oxime functional group

Scientific Research Applications

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbaldehyde O-(4-chlorobenzyl)oxime has several scientific research applications:

Mechanism of Action

Without specific context (such as biological activity or intended use), it’s difficult to predict the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and the toxicity of its functional groups. Proper handling and disposal procedures should be followed when working with this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbaldehyde O-(4-chlorobenzyl)oxime typically involves multiple steps. One common approach starts with the preparation of the pyridine ring substituted with chlorine and trifluoromethyl groups. This can be achieved through nucleophilic substitution reactions using appropriate reagents such as pentafluoropyridine and sodium azide .

The next step involves the formation of the pyrrole ring, which can be synthesized through cyclization reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbaldehyde O-(4-chlorobenzyl)oxime can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield oxides, while reduction can produce amines. Substitution reactions can result in the replacement of the chlorine or trifluoromethyl groups with other functional groups .

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-5-carbaldehyde O-(4-chlorobenzyl)oxime
  • 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde O-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}oxime

Uniqueness

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbaldehyde O-(4-chlorobenzyl)oxime is unique due to its specific combination of functional groups and the resulting chemical properties.

Properties

IUPAC Name

(E)-N-[(4-chlorophenyl)methoxy]-1-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2F3N3O/c19-14-5-3-12(4-6-14)11-27-25-10-15-2-1-7-26(15)17-16(20)8-13(9-24-17)18(21,22)23/h1-10H,11H2/b25-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKYUFQRENYYGLT-KIBLKLHPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=NOCC2=CC=C(C=C2)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=C1)/C=N/OCC2=CC=C(C=C2)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.